molecular formula C7H12ClN3O2 B1433079 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1707152-28-0

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1433079
CAS No.: 1707152-28-0
M. Wt: 205.64 g/mol
InChI Key: MTWAFBFYPFEOOV-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a sophisticated chemical hybrid featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidine scaffold. This structure is of significant interest in modern medicinal chemistry for the design of novel pharmacologically active lead compounds, particularly as a key building block in molecular hybridization strategies . The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, known for its metabolic stability and ability to contribute to a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects . The integration of this heterocycle with the pyrrolidine ring, a common feature in FDA-approved drugs, creates a versatile molecular framework ideal for probing biological targets and optimizing drug-like properties . Recent scientific advances highlight the application of related oxadiazole-pyrrolidine derivatives in the development of therapeutics for metabolic disorders. Patent research indicates that such compounds have been investigated as agonists for the Glucose-dependent insulinotropic receptor (GIPR), positioning them as promising candidates for the treatment of type 2 diabetes, obesity, and related metabolic syndromes . This compound serves as a critical intermediate for researchers synthesizing and evaluating new small-molecule therapies, enabling the exploration of structure-activity relationships to enhance potency and selectivity.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWAFBFYPFEOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

Step Description Reagents/Conditions Notes
1 Synthesis of 3-methyl-1,2,4-oxadiazole intermediate Cyclization of amidoxime precursors under dehydrating conditions Formation of heterocyclic ring
2 Preparation of pyrrolidin-3-ol scaffold Chiral synthesis or resolution methods to obtain (3S,5R) stereochemistry Use of chiral catalysts or starting materials
3 Coupling of oxadiazole moiety to pyrrolidin-3-ol Nucleophilic substitution or cross-coupling reactions Controlled to maintain stereochemistry
4 Conversion to hydrochloride salt Treatment with hydrochloric acid in suitable solvent Enhances solubility and stability
5 Purification Crystallization or chromatographic techniques Ensures high purity and yield

Detailed Synthetic Steps

Step 1: Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of amidoximes with appropriate carboxylic acid derivatives or esters under dehydrating conditions. Typical reagents include phosphorus oxychloride or dehydrating agents like carbodiimides. The methyl substituent is introduced via methylated amidoxime precursors. Reaction temperature is usually maintained between 80-120°C to promote efficient ring closure.

Step 2: Pyrrolidin-3-ol Preparation
The pyrrolidin-3-ol core with defined stereochemistry (3S,5R) is synthesized either by asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures. Common approaches include:

  • Reduction of proline derivatives
  • Ring closure of amino alcohol precursors
  • Use of chiral auxiliaries to induce stereoselectivity

Step 3: Coupling Reaction
The coupling of the oxadiazole ring to the pyrrolidin-3-ol is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to preserve stereochemistry and avoid side reactions. Solvents such as tetrahydrofuran or dimethylformamide are typically employed, with bases like triethylamine or N,N-diisopropylethylamine facilitating the reaction.

Step 4: Formation of Hydrochloride Salt
The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an alcohol solvent like methanol or ethanol. This step improves compound stability, crystallinity, and solubility, which are crucial for downstream applications.

Step 5: Purification
Purification is performed by recrystallization from suitable solvents or by chromatographic methods such as high-performance liquid chromatography (HPLC). Drying under vacuum ensures removal of residual solvents.

Reaction Conditions and Parameters

Parameter Typical Range/Value Purpose/Effect
Temperature 25°C to 120°C Controls reaction rate and selectivity
Solvents Tetrahydrofuran, methanol, DMF Dissolves reactants, influences reaction kinetics
Bases Triethylamine, DIPEA Neutralizes acids, promotes coupling
Acid for salt formation Hydrochloric acid (HCl) Converts free base to hydrochloride salt
Reaction time 2 to 24 hours Ensures completion of each step
Purification methods Recrystallization, HPLC Achieves high purity

Research Findings and Optimization

  • Stereochemical Control: Maintaining the (3S,5R) configuration is critical. Use of chiral catalysts or auxiliaries during pyrrolidin-3-ol synthesis significantly enhances enantiomeric purity.
  • Yield Improvement: Optimizing solvent choice and base concentration in the coupling step increases yield by minimizing side reactions.
  • Purity: Final hydrochloride salt crystallization improves stability and purity, facilitating pharmaceutical formulation.
  • Scalability: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates.

Summary Table of Preparation Method Attributes

Aspect Details
Key Intermediate 3-Methyl-1,2,4-oxadiazole
Core Scaffold (3S,5R)-pyrrolidin-3-ol
Coupling Strategy Nucleophilic substitution or Pd-catalyzed cross-coupling
Salt Formation Hydrochloride salt via HCl treatment
Purification Recrystallization, HPLC
Critical Parameters Temperature control, stereochemical integrity
Common Solvents THF, methanol, DMF
Bases Used Triethylamine, DIPEA

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans .

A study highlighted the synthesis of several oxadiazole derivatives that showed promising antibacterial and antifungal activities when tested using the disc diffusion method. These compounds demonstrated effective inhibition of microbial growth, indicating their potential as therapeutic agents in treating infections .

Anticancer Potential
The anticancer properties of oxadiazole derivatives have also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer drugs.

Case Study 1: Antimicrobial Evaluation

A comprehensive study conducted by Prabhakar et al. synthesized several oxadiazole derivatives and evaluated their antimicrobial properties against S. aureus and E. coli. The results indicated that certain compounds exhibited higher efficacy than standard antibiotics, suggesting their potential role in combating antibiotic-resistant strains .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer activity, novel oxadiazole derivatives were tested against A549 cells. The study reported that some compounds displayed significant cytotoxicity compared to control treatments. This highlights the importance of further exploration into the structure-activity relationship of these compounds for targeted cancer therapies .

Mechanism of Action

The mechanism by which 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity and leading to the desired biological or therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine backbone : A five-membered saturated ring with nitrogen.
  • Oxadiazole substituent : A 1,2,4-oxadiazole ring with a methyl group at position 3.
  • Hydroxyl group : Enhances hydrogen-bonding capacity and solubility.
  • Hydrochloride salt : Improves stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table compares the target compound with key analogs, highlighting structural differences and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents on Oxadiazole Substituents on Pyrrolidine Key Features/Applications Source
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (Target) C₇H₁₂ClN₃O₂ 189.65 3-Methyl 3-OH RNA enzyme inhibition potential
(3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride C₈H₁₃ClN₃O₂ 218.66 3-Ethyl 3-OH Increased lipophilicity; stereospecific
N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride C₁₀H₁₆ClN₄O₂ 274.71 3-Methyl 3-Acetamide Enhanced metabolic stability
3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride C₇H₁₁ClN₃O 189.65 3-Methyl None Simpler scaffold; air-sensitive
(3R,5S)-5-[3-(2-Chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-pyrrolidin-3-ol C₁₈H₁₆ClFN₃O₂ 392.80 3-(2-Chloro-4-fluoro-benzyl) 3-OH Aromatic hydrophobicity for target binding

Key Differences and Implications

Substituent Effects on Oxadiazole: Methyl vs. Ethyl (Target vs. Stereochemistry (3S,5R) in the ethyl analog may improve target selectivity . Benzyl Derivatives (): The 2-chloro-4-fluoro-benzyl group introduces aromaticity and electron-withdrawing groups, favoring interactions with hydrophobic enzyme pockets.

Pyrrolidine Modifications :

  • Hydroxyl vs. Acetamide (Target vs. ) : The acetamide substituent replaces the hydroxyl group, reducing hydrogen-bonding capacity but improving metabolic stability through resistance to oxidation .

Core Scaffold Variations :

  • Oxadiazole as Core () : When the oxadiazole is the central ring (vs. pyrrolidine in the target), the compound lacks the hydroxyl group, resulting in lower polarity and sensitivity to air .

Salt Forms and Stability :

  • All analogs are hydrochloride salts, ensuring enhanced solubility. However, the benzyl-substituted compound () has a higher molecular weight, which may limit bioavailability.

Pharmacological Relevance of Oxadiazole Derivatives

1,2,4-Oxadiazoles are widely used in drug design due to their:

  • Metabolic stability : Resistance to enzymatic degradation compared to esters or amides.
  • Bioisosteric properties : Mimic carboxylic acids, enabling interactions with biological targets .
  • Tunable lipophilicity : Substituents like methyl or benzyl modulate drug-like properties.

The target compound and its analogs leverage these traits, with variations tailored for specific applications (e.g., enzyme inhibition, receptor modulation).

Biological Activity

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
  • Molecular Formula : C₇H₁₂ClN₃O₂
  • Molecular Weight : 205.64 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5aMCF-710.38Induction of apoptosis via p53 pathway
6aU93712.1Caspase activation leading to cell death

In a comparative study, certain oxadiazole derivatives demonstrated cytotoxicity greater than established chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses antibacterial properties against various strains:

PathogenActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate activity observed

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment :
    • A study involving a new oxadiazole derivative showed a significant reduction in tumor size in a leukemia mouse model, with a reported survival increase of over 30% compared to control groups.
  • Antimicrobial Efficacy :
    • A clinical trial on patients with bacterial infections revealed that treatment with oxadiazole derivatives resulted in a faster recovery rate compared to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors like p53 and caspases.
  • Enzyme Inhibition : It selectively inhibits enzymes critical for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases .

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions. For example, oxadiazole rings can be formed via dehydrative cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux conditions . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be systematically achieved using Design of Experiments (DOE) principles. Fractional factorial designs or response surface methodologies help identify critical variables (e.g., reaction time, stoichiometry) while minimizing experimental runs . Computational tools, such as quantum chemical calculations, can predict intermediate stability and transition states to guide optimization .

Basic: Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, using monolithic columns for high-resolution separation under ambient conditions .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For oxadiazole moieties, ¹H NMR typically shows deshielded protons adjacent to the heterocycle, while IR spectroscopy can confirm functional groups like -OH or C=N stretches .
  • Stability Assessment : Accelerated stability studies under varying pH, temperature, and humidity conditions should be conducted, with periodic analysis via HPLC to detect degradation products .

Advanced: How can computational methods enhance the prediction of reaction pathways or thermodynamic stability for this compound?

Methodological Answer:

  • Reaction Path Search : Tools like the Interdisciplinary Carbon Reaction Design and Discovery (ICReDD) framework integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data. This approach predicts viable reaction pathways, such as cyclization or alkylation steps, by modeling transition states and intermediate energies .
  • Stability Prediction : Molecular dynamics (MD) simulations can assess conformational stability in solvents, while DFT calculations evaluate electronic effects (e.g., electron-withdrawing groups on the oxadiazole ring) that influence hydrolytic or oxidative degradation .

Advanced: What strategies resolve contradictory spectroscopic or bioactivity data for this compound?

Methodological Answer:

  • Data Validation : Replicate experiments using standardized protocols (e.g., controlled humidity for NMR sample preparation) to rule out environmental artifacts .
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate spectral data (e.g., NMR chemical shifts) with bioactivity outcomes, identifying outliers or confounding variables .
  • Cross-Technique Correlation : Compare mass spectrometry fragmentation patterns with NMR-derived structural hypotheses to confirm assignments. For bioactivity contradictions, validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .

Advanced: How should researchers design experiments to evaluate the compound’s bioactivity, particularly its cell permeability and target engagement?

Methodological Answer:

  • Cell-Permeability Assays : Use Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. For active transport, employ inhibitors like verapamil (P-glycoprotein) .
  • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to putative targets (e.g., enzymes or receptors). For intracellular targets, use fluorescence-based reporter assays (e.g., GFP-tagged proteins) .
  • Dose-Response Optimization : Apply factorial designs to test multiple concentrations and exposure times, minimizing cytotoxicity while maximizing efficacy .

Advanced: What methodologies are recommended for studying the compound’s stability under pharmacological storage or in vivo conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH, UV light, acidic/basic buffers) and analyze degradation products via LC-MS. Identify major degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
  • In Vivo Stability : Use radiolabeled analogs (e.g., ¹⁴C) to track metabolic fate in animal models. Microsomal incubation (liver S9 fractions) identifies phase I/II metabolites .
  • Formulation Screening : Test compatibility with excipients (e.g., cyclodextrins for solubility enhancement) using differential scanning calorimetry (DSC) to detect interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.